molecular formula C16H20BrNO B1652859 (2-Methoxybenzyl)(4-methylbenzyl)amine hydrobromide CAS No. 1609409-45-1

(2-Methoxybenzyl)(4-methylbenzyl)amine hydrobromide

Cat. No. B1652859
CAS RN: 1609409-45-1
M. Wt: 322.24
InChI Key: GKZJWZGDYKULFL-UHFFFAOYSA-N
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Description

“(2-Methoxybenzyl)(4-methylbenzyl)amine hydrobromide” is a chemical compound with the CAS Number: 1609409-45-1 . It has a molecular weight of 322.24 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name of this compound is (2-methoxyphenyl)-N- (4-methylbenzyl)methanamine hydrobromide . The InChI code is 1S/C16H19NO.BrH/c1-13-7-9-14 (10-8-13)11-17-12-15-5-3-4-6-16 (15)18-2;/h3-10,17H,11-12H2,1-2H3;1H .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 322.24 . The storage temperature is room temperature .

Scientific Research Applications

Antihistaminic and Bronchorelaxant Effects

One study involved the synthesis of a compound by reacting specific precursors, including a component structurally related to (2-Methoxybenzyl)(4-methylbenzyl)amine. This compound exhibited significant in vitro H1-antihistaminic activity on guinea pig trachea, indicating a promising bronchorelaxant effect. Theoretical studies supported these findings, revealing insights into the nucleophilic properties and molecular geometry of the compound (Genç et al., 2013).

Photodynamic Therapy Applications

Another study focused on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with groups containing Schiff base, which are structurally related to the compound . These synthesized compounds showed potential for photodynamic therapy (PDT) applications due to their excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. This suggests their potential use as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

Corrosion Inhibition

Research on amine derivative compounds, including those structurally similar to (2-Methoxybenzyl)(4-methylbenzyl)amine, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. The study employed both experimental techniques and theoretical simulations to explore the mechanisms behind their protective properties. This research contributes to the development of more efficient corrosion inhibitors for industrial applications (Boughoues et al., 2020).

Surface Activity and Bactericidal Properties

A series of novel quaternary ammonium surfactants containing a methoxybenzyl substitute, structurally related to (2-Methoxybenzyl)(4-methylbenzyl)amine, were synthesized and studied. These surfactants exhibited higher surface activity and aggregation behavior in aqueous solutions than traditional surfactants. Furthermore, they showed high bactericidal activity, indicating their potential for use in disinfectant and antimicrobial applications (Zhao et al., 2014).

Antitumor Properties

Research on the synthesis of new compounds with a structure related to (2-Methoxybenzyl)(4-methylbenzyl)amine revealed their potential antitumor properties. This study highlights the importance of ongoing research into novel compounds for potential therapeutic applications in cancer treatment (Grigoryan et al., 2008).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found at the provided link .

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.BrH/c1-13-7-9-14(10-8-13)11-17-12-15-5-3-4-6-16(15)18-2;/h3-10,17H,11-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZJWZGDYKULFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC=CC=C2OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxybenzyl)(4-methylbenzyl)amine hydrobromide

CAS RN

1609409-45-1
Record name Benzenemethanamine, 2-methoxy-N-[(4-methylphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609409-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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